N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-14(2)10-5-8-15(9-6-10)12-11(16(17)18)4-3-7-13-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVAQRKFNBPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The nitrated pyridine is then coupled with the piperidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom on the piperidine ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine has shown promising biological properties, particularly as a potential pharmacological agent. The nitropyridine moiety is known for its ability to interact with biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperidine have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting these kinases can lead to the suppression of tumor growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Nitropyridine derivatives have been explored for their effectiveness against various bacterial strains, which could be beneficial in developing new antibiotics .
Synthetic Applications
The synthesis of this compound can be approached through various chemical methodologies, highlighting its versatility in organic synthesis.
Building Block for Complex Molecules
This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. For example, it can be utilized in the preparation of biologically active heterocycles through various reactions such as nucleophilic substitutions and cycloadditions .
Reaction Mechanisms
Recent studies have detailed the mechanisms by which nitropyridine derivatives can undergo transformations, including nitration and reduction processes that yield different functional groups suitable for further reactions . Such transformations enhance the compound's utility in synthetic pathways aimed at developing new therapeutic agents.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound and related compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Substituent Effects: The 3-nitro group on pyridine in the target compound creates a more electron-deficient aromatic system compared to the 4-nitrophenyl analog (), which may alter binding kinetics in biological targets. The benzyl group on the piperidine nitrogen () introduces steric bulk, which could reduce off-target interactions but may also limit solubility.
Biological Activity
N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a nitropyridine moiety and two methyl groups on the nitrogen atom, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Nitration of Pyridine : The pyridine ring is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
- Coupling Reaction : The nitrated pyridine is coupled with the piperidine ring via nucleophilic substitution, often using bases like sodium hydride or potassium carbonate.
- N,N-Dimethylation : The final step involves dimethylation of the nitrogen atom on the piperidine ring using methyl iodide or dimethyl sulfate under basic conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the piperidine ring can modulate the activity of various receptors or enzymes .
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological pathways, which could lead to therapeutic effects in diseases such as cancer.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting a possible mechanism for this compound .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-1-(3-nitropyridin-2-yl)piperidin-4-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a nitro-pyridine intermediate is coupled with a piperidin-4-amine derivative under palladium catalysis (e.g., Suzuki-Miyaura coupling). Key steps include:
-
Intermediate Preparation : Synthesis of 3-nitropyridin-2-yl derivatives via nitration or functionalization of pyridine precursors.
-
Coupling Reaction : Reaction of the nitro-pyridine with N,N-dimethylpiperidin-4-amine under inert conditions (e.g., N₂ atmosphere).
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Characterization : Intermediates are validated using ¹H NMR (e.g., δ 2.14 ppm for dimethylamino protons, δ 8.21 ppm for aromatic nitro protons) and LCMS (e.g., [M+H]⁺ = ~291) .
- Data Table :
| Step | Reaction Conditions | Key Spectral Data | Yield (%) |
|---|---|---|---|
| Intermediate Synthesis | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | ¹H NMR: δ 7.42 (pyridine-H), δ 2.14 (N-CH₃) | 68–75% |
| Final Coupling | DMF, K₂CO₃, 100°C | LCMS: m/z 291 (M+H)⁺ | 61–63% |
Q. How is the purity and stability of this compound validated under laboratory storage conditions?
- Methodological Answer :
- Purity : Assessed via HPLC (>95% purity) with UV detection at 254 nm.
- Stability : Accelerated stability studies in DMSO (10 mM) at 4°C and room temperature over 30 days. Degradation products are monitored using LCMS .
- Critical Observations : Nitro groups may undergo reduction under prolonged light exposure; thus, storage in amber vials is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the nitro group on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group at the 3-position on pyridine acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbon for nucleophilic substitution. Computational studies (DFT) reveal:
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Charge Distribution : Nitro group reduces electron density at C2 of pyridine (Mulliken charge: +0.32 e).
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Reactivity : Facilitates SNAr (nucleophilic aromatic substitution) with piperidin-4-amine derivatives. Competing pathways (e.g., nitro reduction) are minimized using mild bases (e.g., K₂CO₃) .
- Data Table :
| Position | Mulliken Charge (e) | Reactivity (k, s⁻¹) |
|---|---|---|
| 3-Nitro (target) | +0.32 | 5.6 × 10⁻³ |
| 6-Nitro (isomer) | +0.18 | 1.2 × 10⁻³ |
Q. How do structural modifications (e.g., dimethylamino vs. unsubstituted amine) impact binding affinity in biological assays?
- Methodological Answer : Comparative studies using SAR (Structure-Activity Relationship) models:
-
Dimethylamino Group : Enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability.
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Binding Assays : Tested against kinase targets (e.g., EGFR) via SPR (Surface Plasmon Resonance). N,N-Dimethyl derivatives show 3-fold higher Kd compared to unsubstituted analogs due to steric hindrance .
- Data Table :
| Compound | logP | Kd (nM) | Target |
|---|---|---|---|
| This compound | 2.8 | 450 ± 30 | EGFR |
| 1-(3-Nitropyridin-2-yl)piperidin-4-amine | 2.3 | 150 ± 20 | EGFR |
Q. What analytical strategies resolve contradictions in NMR data for nitro-aromatic piperidine derivatives?
- Methodological Answer : Discrepancies in aromatic proton shifts (e.g., δ 7.42 vs. δ 8.11 ppm) arise from solvent polarity or tautomerism. Solutions include:
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- 2D NMR (COSY, NOESY) : Confirm coupling patterns and spatial proximity of protons .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group positioning) .
Q. How does the compound behave under reductive conditions, and what are the implications for its use in prodrug design?
- Methodological Answer : The nitro group is reduced to an amine under catalytic hydrogenation (H₂, Pd/C), yielding N,N-Dimethyl-1-(3-aminopyridin-2-yl)piperidin-4-amine.
- Applications : Prodrug activation in hypoxia-selective therapies.
- Kinetics : Reduction rate (t₁/₂ = 2.5 h) correlates with electron density at the nitro group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
